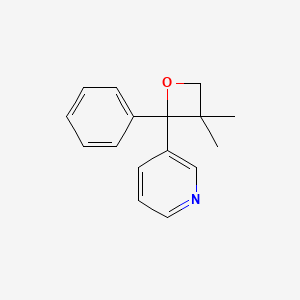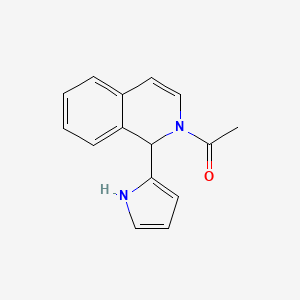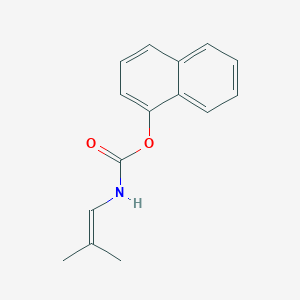
Naphthalen-1-yl (2-methylprop-1-en-1-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalen-1-yl (2-methylprop-1-en-1-yl)carbamate is a chemical compound with the molecular formula C15H15NO2 It is known for its unique structure, which includes a naphthalene ring and a carbamate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl (2-methylprop-1-en-1-yl)carbamate typically involves the reaction of naphthalene derivatives with carbamate precursors. One common method includes the reaction of naphthalen-1-ylamine with isocyanates under controlled conditions to form the desired carbamate compound. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product.
化学反应分析
Types of Reactions
Naphthalen-1-yl (2-methylprop-1-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carbamate group into amine derivatives.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated naphthalene derivatives.
科学研究应用
Naphthalen-1-yl (2-methylprop-1-en-1-yl)carbamate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Naphthalen-1-yl (2-methylprop-1-en-1-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
相似化合物的比较
Similar Compounds
- Naphthalen-2-yl 1-(benzamido (diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
Uniqueness
Naphthalen-1-yl (2-methylprop-1-en-1-yl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties.
属性
CAS 编号 |
88309-51-7 |
|---|---|
分子式 |
C15H15NO2 |
分子量 |
241.28 g/mol |
IUPAC 名称 |
naphthalen-1-yl N-(2-methylprop-1-enyl)carbamate |
InChI |
InChI=1S/C15H15NO2/c1-11(2)10-16-15(17)18-14-9-5-7-12-6-3-4-8-13(12)14/h3-10H,1-2H3,(H,16,17) |
InChI 键 |
ISIVIHFRVXSYCW-UHFFFAOYSA-N |
规范 SMILES |
CC(=CNC(=O)OC1=CC=CC2=CC=CC=C21)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


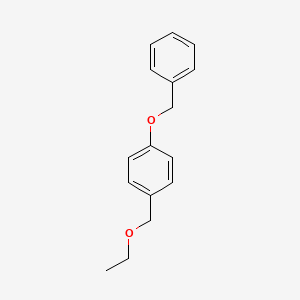
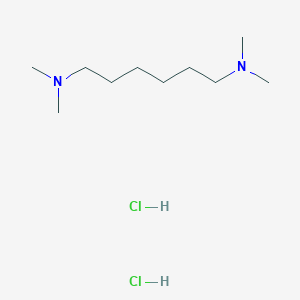



![2-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11868627.png)

![4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11868636.png)

